methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate
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Overview
Description
Methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate is a complex organic compound. It likely contains a cyano group (-CN), an amino group (-NH2), and a prop-2-enoate group (a type of carboxylate ester). The “2Z” indicates that it has a specific geometric isomerism .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the cyano, amino, and ester groups .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The cyano group could be hydrolyzed to form a carboxylic acid. The amino group could react with acids to form amides. The ester could undergo hydrolysis or transesterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. It would likely be a solid at room temperature, given the presence of the cyano and amino groups. Its solubility in water and other solvents would depend on its polarity .Scientific Research Applications
Crystal Packing and Interactions
Methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate and similar compounds have been studied for their unique crystal packing properties. In one study, a related compound demonstrated a rare N⋯π interaction, forming a zigzag double-ribbon structure through hydrogen bonds (Zhang, Wu, & Zhang, 2011). Another compound displayed nonhydrogen bonding interactions of N⋯π and O⋯π types, forming a 1-D double-column structure (Zhang, Tong, Wu, & Zhang, 2012).
Structural Analysis and Characterization
These compounds have also been the subject of detailed structural analysis. Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a similar compound, was analyzed using various spectroscopic methods, revealing its crystalline structure and the existence of the enamine tautomer in solid form (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
Synthesis of Heterocyclic Systems
This compound and related compounds have been used in the synthesis of various heterocyclic systems. For example, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate was utilized in the preparation of several 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocyclic compounds (Selič, Grdadolnik, & Stanovnik, 1997).
Potential Antimicrobial Applications
Some derivatives of these compounds have shown potential as antimicrobial agents. Methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl) prop-2-enoate, for instance, demonstrated promising antimicrobial activity and inhibition of penicillin-binding protein (Murugavel, Velan, Kannan, & Bakthadoss, 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl (Z)-2-cyano-3-(2,4-dichloroanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-17-11(16)7(5-14)6-15-10-3-2-8(12)4-9(10)13/h2-4,6,15H,1H3/b7-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGZWZJMASTVHO-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=C(C=C(C=C1)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=C(C=C(C=C1)Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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